N-间苯甲酰基-2-((6-(吡啶-4-基)嘧啶-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

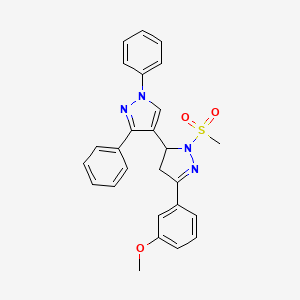

A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .科学研究应用

Anticancer Activity

The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide exhibited promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .

Anti-Tubercular Activity

While not directly related to cancer, it’s worth noting that derivatives of this compound have been explored for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives could potentially contribute to tuberculosis therapy .

N-Heterocyclic Carbene (NHC) Catalysis

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. It renders the initial addition of the NHC to aldehydes irreversible, thereby accelerating the formation of key intermediates. This insight is valuable for designing efficient catalytic processes .

Therapeutic Applications

Due to its unique structure, this compound may find applications beyond cancer and tuberculosis. Researchers continue to explore its potential as an antifungal, antibacterial, anti-inflammatory, and antihypertensive agent. Additionally, it has been investigated as a cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiator .

Environmental Applications

Although less explored, compounds like this one may have environmental applications. Investigating their behavior in natural systems and their potential impact on ecosystems could be an interesting avenue for future research.

作用机制

Target of Action

Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines .

Mode of Action

It’s known that similar compounds can inhibit certain cellular processes, leading to cytotoxic effects .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, leading to cytotoxic effects .

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against human cancer cell lines .

属性

IUPAC Name |

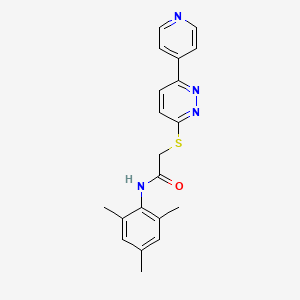

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-5-4-17(23-24-19)16-6-8-21-9-7-16/h4-11H,12H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJRHAFOKPOJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyano-N-[(quinolin-8-yl)methyl]aniline](/img/structure/B2384274.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2384275.png)

![ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2384277.png)

![Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate](/img/structure/B2384278.png)

![N1-benzyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2384281.png)

![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)

![8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384288.png)

![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)